Sucrose 6-benzoate

CAS No.: 127924-16-7

Cat. No.: VC4077877

Molecular Formula: C19H26O12

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127924-16-7 |

|---|---|

| Molecular Formula | C19H26O12 |

| Molecular Weight | 446.4 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |

| Standard InChI | InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 |

| Standard InChI Key | AFHCRQREQZIDSI-OVUASUNJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O |

| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

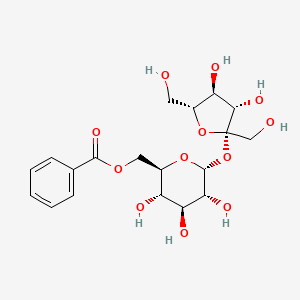

Sucrose 6-benzoate is a disaccharide derivative where the hydroxyl group at the 6-position of the glucose unit is esterified with a benzoate group. Its IUPAC name, [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate, reflects its stereochemical complexity . Key structural features include:

The compound’s isomeric SMILES string, C1=CC=C(C=C1)C(=O)OC[C@@H]2C@HO, highlights the benzoate substitution at the 6-O position .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.633 g/cm³ | |

| Melting Point | 93–100°C | |

| Boiling Point | 742.5°C at 760 mmHg | |

| Refractive Index | 1.657 | |

| Topological Polar Surface Area | 196.00 Ų | |

| LogP (XLogP) | -2.00 |

The compound’s low LogP value (-2.00) indicates high hydrophilicity, consistent with its sucrose backbone . Its elevated boiling point (742.5°C) suggests thermal stability under processing conditions .

Synthesis Methodologies

Regioselective Esterification

Modern synthesis routes prioritize regioselectivity to avoid complex purification steps. Two dominant strategies include:

Tin-Mediated Protection

A dibutyltin oxide-mediated method achieves 84.6% yield by temporarily protecting sucrose hydroxyl groups:

Alkali-Catalyzed Transesterification

Patent EP0352048A2 describes a vacuum-assisted reactive distillation process:

Solvent Systems

-

Polar aprotic solvents: DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) enhance sucrose solubility .

-

Mass ratios: Optimal sucrose:solvent ratios range from 1:3 (DMSO) to 1:5 (DMF) .

Industrial Applications and Research Insights

Sweetener Synthesis

Sucrose 6-benzoate serves as a precursor in sucralose (1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside) production:

-

Chlorination: Selective displacement of the 6-O-benzoate group with chlorine .

-

Global market impact: Sucralose demand reached 12,300 metric tons in 2023, driving sucrose derivative research.

| Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | Low | 92.64% |

| Blood-Brain Barrier Penetration | Moderate | 62.50% |

| OCT2 Inhibition | High | 88.00% |

These properties suggest potential for CNS-targeted prodrugs, though low oral bioavailability (65.71%) may limit applications .

Natural Occurrence and Ecological Role

Sucrose 6-benzoate has been isolated from Polygala karensium, a medicinal plant native to Southeast Asia . Its ecological function remains uncharacterized, but analogous sucrose esters in plants often serve as:

-

Antifeedants against herbivores

-

Antimicrobial surface coatings

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume